1-ethyl-1,3-diazinane-2,4,6-trione
CAS No.: 50721-57-8
Cat. No.: VC21347020
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50721-57-8 |
|---|---|
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | 1-ethyl-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C6H8N2O3/c1-2-8-5(10)3-4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) |
| Standard InChI Key | SGKUPLCQYHQBTN-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)CC(=O)NC1=O |
| Canonical SMILES | CCN1C(=O)CC(=O)NC1=O |
Introduction
1-Ethyl-1,3-diazinane-2,4,6-trione is a nitrogen-containing heterocyclic compound that belongs to the class of diazinanes. It features a six-membered diazinane ring with three carbonyl groups attached at positions 2, 4, and 6, and an ethyl group substituted at position 1 of the ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique molecular structure and functional properties.
Synthesis Methods
The synthesis of 1-ethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. Common approaches include the use of ethylamine and various oxidizing agents, such as potassium permanganate. The synthesis requires specific conditions, such as controlled temperature and pressure, to ensure optimal yields. Reaction monitoring can be performed using techniques like thin-layer chromatography to assess progress.
Chemical Reactions
1-Ethyl-1,3-diazinane-2,4,6-trione can participate in several chemical reactions, often utilizing solvents such as ethanol or dichloromethane under varying temperatures. The choice of reagents significantly influences product selectivity and yield.
Mechanism of Action and Biological Activity
The mechanism of action for 1-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with biological targets such as enzymes or receptors. It may function by inhibiting specific pathways critical for cell proliferation or metabolism. Studies indicate that this compound can inhibit DNA synthesis by interfering with nucleic acid metabolism through enzyme inhibition mechanisms, suggesting potential applications in cancer therapy or antimicrobial treatments.
Applications in Scientific Research
1-Ethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structure and biological activity make it a valuable compound for studying enzyme inhibition and potential therapeutic uses.
Structural Analysis
Structural analysis of 1-ethyl-1,3-diazinane-2,4,6-trione can be performed using spectroscopic techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) to confirm its structural integrity and purity post-synthesis.
Comparison with Related Compounds
While 1-ethyl-1,3-diazinane-2,4,6-trione is distinct, related compounds like 5-butan-2-yl-5-ethyl-1,3-diazinane-2,4,6-trione (a degradation product of thiobutabarbital) share similar structural features but differ in their substituents and biological contexts .
Table: Comparison of 1-Ethyl-1,3-Diazinane-2,4,6-Trione with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1-Ethyl-1,3-diazinane-2,4,6-trione | C6H8N2O3 | 156.0535 Da | Potential in cancer therapy and antimicrobial treatments |
| 5-Butan-2-yl-5-ethyl-1,3-diazinane-2,4,6-trione (Butabarbital) | C10H16N2O3 | 211.1022 Da (deprotonated) | Known as butabarbital, a barbiturate degradation product |
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